molecular formula C15H16FN3O4 B2977463 3-((2,4-dioxooxazolidin-3-yl)methyl)-N-(4-fluorobenzyl)azetidine-1-carboxamide CAS No. 2034463-82-4

3-((2,4-dioxooxazolidin-3-yl)methyl)-N-(4-fluorobenzyl)azetidine-1-carboxamide

Cat. No.: B2977463
CAS No.: 2034463-82-4
M. Wt: 321.308
InChI Key: ZJDHXBOQAUVSIL-UHFFFAOYSA-N
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Description

3-((2,4-dioxooxazolidin-3-yl)methyl)-N-(4-fluorobenzyl)azetidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure that includes an azetidine ring, a fluorobenzyl group, and an oxazolidinone moiety, making it a subject of interest for researchers exploring new chemical entities with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4-dioxooxazolidin-3-yl)methyl)-N-(4-fluorobenzyl)azetidine-1-carboxamide typically involves multiple steps:

    Formation of the Oxazolidinone Moiety: This can be achieved by reacting an appropriate amino alcohol with phosgene or a phosgene equivalent under controlled conditions to form the oxazolidinone ring.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving suitable precursors such as β-amino alcohols or β-amino acids.

    Coupling Reactions: The final step involves coupling the oxazolidinone and azetidine intermediates with a 4-fluorobenzylamine derivative using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Automated Synthesis: Using robotic systems to handle multiple reaction steps with precision.

    Purification Techniques: Such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the oxazolidinone moiety, potentially converting them to alcohols.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as m-chloroperbenzoic acid

Properties

IUPAC Name

3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O4/c16-12-3-1-10(2-4-12)5-17-14(21)18-6-11(7-18)8-19-13(20)9-23-15(19)22/h1-4,11H,5-9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDHXBOQAUVSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=C(C=C2)F)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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